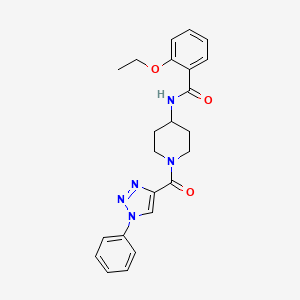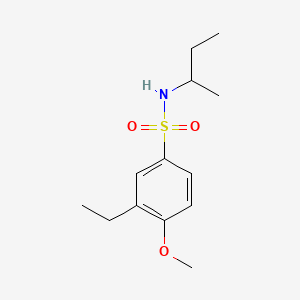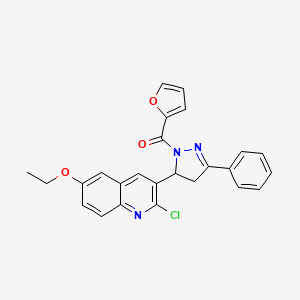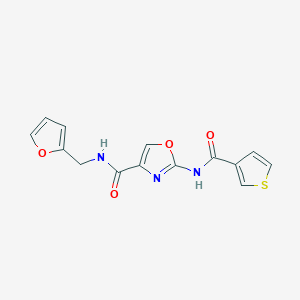
1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Sulfonamide-derived compounds have been synthesized and characterized, with specific studies focusing on their transition metal complexes. For instance, sulfonamide ligands and their metal complexes with cobalt(II), copper(II), nickel(II), and zinc(II) were synthesized, characterized, and their structures deduced from various spectral and analytical methods. The nature of bonding and structural determinations were supported by X-ray diffraction methods, revealing complex geometries and contributing to the understanding of sulfonamide derivatives in coordination chemistry (Chohan & Shad, 2011).
Biological Activities
The research into sulfonamide derivatives extends into their biological activities, with studies evaluating their antibacterial, antifungal, and cytotoxic properties. These compounds have demonstrated moderate to significant antibacterial activity against various strains and good antifungal activity, suggesting their potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Molecular Interactions and Polymorphism
Investigations into the polymorphism of aromatic sulfonamides, particularly with fluorine substitutions, have provided insights into how small modifications can affect the crystalline forms of these compounds. This research has implications for understanding drug formulations and the development of materials with specific physical properties (Terada et al., 2012).
Chemical Reactions and Catalysis
Sulfonamide compounds have also been explored for their roles in catalysis and chemical reactions. For example, the synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation demonstrates the versatility of sulfonamide derivatives in facilitating complex chemical transformations (Xu et al., 2010).
Eigenschaften
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-20-12-16(17(22)21(2)18(20)23)27(24,25)19-13-8-10-15(11-9-13)26-14-6-4-3-5-7-14/h3-11,16,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMMDLZQWJPNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 78454805 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


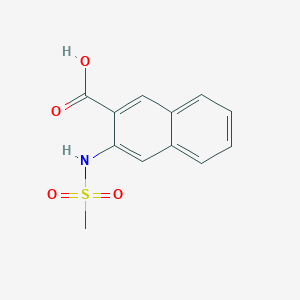



![N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B2872715.png)


![Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2872722.png)
